molecular formula C9H10N2O B1322110 N-(3-aminophenyl)acrylamide CAS No. 16230-24-3

N-(3-aminophenyl)acrylamide

Cat. No. B1322110
CAS RN: 16230-24-3
M. Wt: 162.19 g/mol
InChI Key: RRKWPXMDCPJEHS-UHFFFAOYSA-N
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Patent
US06881737B2

Procedure details

For example, N-(3-nitrophenyl)acrylamide 2 is reduced in the presence of iron powder, FeSO4 and water, preferably upon heating, more preferably upon heating to reflux. The reaction mixture is cooled to RT and the solution is made basic, such as to a pH>12, preferably to a pH of about 13-14 to give N-(3-aminophenyl)acrylamide 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:14])[CH:12]=[CH2:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Fe].O>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:14])[CH:12]=[CH2:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(C=C)=O
Step Two
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
preferably upon heating
TEMPERATURE
Type
TEMPERATURE
Details
more preferably upon heating to reflux

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.